molecular formula C26H25Cl2FN6O7S2 B13996643 3-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride CAS No. 20096-75-7

3-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride

Cat. No.: B13996643
CAS No.: 20096-75-7
M. Wt: 687.5 g/mol
InChI Key: PIJAUBSXTTUSCL-UHFFFAOYSA-N
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Description

3-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine core can be synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines .

Scientific Research Applications

3-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Properties

CAS No.

20096-75-7

Molecular Formula

C26H25Cl2FN6O7S2

Molecular Weight

687.5 g/mol

IUPAC Name

3-[[4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;sulfuric acid

InChI

InChI=1S/C26H23Cl2FN6O3S.H2O4S/c27-20-10-9-17(12-21(20)28)23-22(34-25(31)35-24(23)30)11-8-15-4-6-16(7-5-15)14-32-26(36)33-18-2-1-3-19(13-18)39(29,37)38;1-5(2,3)4/h1-7,9-10,12-13H,8,11,14H2,(H2,32,33,36)(H4,30,31,34,35);(H2,1,2,3,4)

InChI Key

PIJAUBSXTTUSCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)NCC2=CC=C(C=C2)CCC3=C(C(=NC(=N3)N)N)C4=CC(=C(C=C4)Cl)Cl.OS(=O)(=O)O

Origin of Product

United States

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